molecular formula C16H18Cl2N4O B13757445 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-26-1

4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13757445
CAS No.: 75159-26-1
M. Wt: 353.2 g/mol
InChI Key: VFTBGHMBOZMCKA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride typically involves the reaction of 2-aminobenzamide with phenyl isocyanate, followed by cyclization and subsequent functionalization steps. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

CAS No.

75159-26-1

Molecular Formula

C16H18Cl2N4O

Molecular Weight

353.2 g/mol

IUPAC Name

3-[(anilinomethylamino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H16N4O.2ClH/c21-16-14-8-4-5-9-15(14)19-12-20(16)11-17-10-18-13-6-2-1-3-7-13;;/h1-9,12,17-18H,10-11H2;2*1H

InChI Key

VFTBGHMBOZMCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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